molecular formula C8H9ClN2O2 B6243733 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 2408971-22-0

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B6243733
CAS No.: 2408971-22-0
M. Wt: 200.6
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Description

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of an aminomethyl group attached to the benzoxazole ring, which is further stabilized by the hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carbonyl compound, like formaldehyde, under acidic conditions to form the benzoxazole ring.

    Introduction of the Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the 7-position of the benzoxazole ring. This can be achieved through a Mannich reaction, where the benzoxazole is reacted with formaldehyde and a primary amine under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing drugs for treating neurological disorders and cancer.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the aminomethyl group.

    2-Aminobenzoxazole: A derivative with an amino group at the 2-position.

    7-Methylbenzoxazole: A derivative with a methyl group at the 7-position.

Uniqueness

7-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is unique due to the presence of the aminomethyl group at the 7-position, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives

Properties

CAS No.

2408971-22-0

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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